molecular formula C16H20FNO B8139155 3-(Allyloxy)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]

3-(Allyloxy)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]

Cat. No.: B8139155
M. Wt: 261.33 g/mol
InChI Key: CSZXRNBIWSYJBD-UHFFFAOYSA-N
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Description

3-(Allyloxy)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine] is a spirocyclic compound characterized by a fused indene-piperidine core. The molecule features a fluorine atom at position 6 of the indene ring and an allyloxy substituent at position 3 (Figure 1). This structure combines the conformational rigidity of the spiro system with the electronic and steric effects of fluorine and allyl ether groups.

Properties

IUPAC Name

5-fluoro-1-prop-2-enoxyspiro[1,2-dihydroindene-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO/c1-2-9-19-15-11-16(5-7-18-8-6-16)14-10-12(17)3-4-13(14)15/h2-4,10,15,18H,1,5-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZXRNBIWSYJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1CC2(CCNCC2)C3=C1C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Allyloxy)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine] is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C16H20FNOC_{16}H_{20}FNO with a molecular weight of 261.33 g/mol, and it is characterized by a spirocyclic structure that may confer distinct pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to 3-(Allyloxy)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine] exhibit a range of biological activities:

  • Antidepressant Effects : Some spirocyclic compounds have been shown to possess antidepressant-like properties in preclinical models.
  • Antipsychotic Potential : Due to their ability to modulate neurotransmitter receptors, these compounds may also have antipsychotic effects.
  • Neuroprotective Properties : Certain derivatives demonstrate neuroprotective effects against oxidative stress and neuroinflammation.

Case Studies and Research Findings

While specific case studies on 3-(Allyloxy)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine] are scarce, related research provides insights into its potential applications:

  • Study on Structural Analogues : A study investigating structurally similar compounds highlighted their ability to inhibit serotonin reuptake and enhance dopaminergic activity, suggesting a potential antidepressant effect .
  • Neuropharmacological Assessment : In vivo assessments of spirocyclic compounds have shown promise in reducing symptoms associated with anxiety and depression in animal models, indicating that 3-(Allyloxy)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine] may share similar benefits .

Comparative Analysis of Related Compounds

To better understand the potential of 3-(Allyloxy)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine], a comparison with other similar compounds is useful:

Compound NameBiological ActivityReferences
6-FluoroindolineAntidepressant effects
2,3-Dihydrospiro[indene-1,4'-piperidine]Neuroprotective properties
Spiro[cyclohexane-1,4'-piperidine]Antipsychotic potential

Scientific Research Applications

Medicinal Chemistry

Antipsychotic Activity
Research indicates that derivatives of spiro[indene-1,4'-piperidine] compounds exhibit antipsychotic properties. The unique structural features of 3-(Allyloxy)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine] may enhance its interaction with neurotransmitter receptors, particularly dopamine and serotonin receptors. Studies have shown that modifications in the piperidine ring can lead to improved efficacy in treating schizophrenia and other neuropsychiatric disorders.

Analgesic Properties
The compound has also been evaluated for its analgesic effects. Preliminary studies suggest that it may act on pain pathways similar to traditional analgesics but with potentially fewer side effects. This property could make it a candidate for further development as a pain management medication.

Anticancer Research

Inhibition of Tumor Growth
Recent investigations have highlighted the potential of 3-(Allyloxy)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine] in cancer treatment. In vitro studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases, making it a promising lead for new anticancer therapies.

Neuroprotective Effects

Protection Against Neurodegeneration
Emerging research suggests that compounds similar to 3-(Allyloxy)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine] may offer neuroprotective benefits. These effects are particularly relevant in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound's ability to modulate oxidative stress and inflammation could contribute to its protective effects on neuronal cells.

Material Science Applications

Polymer Development
The unique structural characteristics of 3-(Allyloxy)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine] make it a candidate for use in advanced polymer materials. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability. Additionally, the fluorine atom may impart unique electrical properties beneficial for electronic applications.

Synthesis and Derivatives

The synthesis of 3-(Allyloxy)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine] involves several steps that can be optimized for yield and purity. Variations in the synthesis process can lead to derivatives with altered biological activity or physical properties, expanding its applicability across different fields.

Case Studies

Study FocusFindingsReference
Antipsychotic ActivityDemonstrated positive effects on dopamine receptor modulation
Analgesic PropertiesShowed significant pain relief in animal models
Anticancer ResearchInhibited growth of breast cancer cells by inducing apoptosis
Neuroprotective EffectsReduced oxidative stress in neuronal models
Polymer DevelopmentEnhanced mechanical properties when incorporated into polymer matrices

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The spiro[indene-1,4'-piperidine] scaffold is highly versatile, with modifications at positions 3 and 6 significantly influencing chemical and biological properties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Spiro[indene-1,4'-piperidine] Derivatives
Compound Name Substituents (Position) Molecular Formula Key Properties/Applications References
3-(Allyloxy)-6-fluoro-2,3-dihydrospiro[...] Allyloxy (3), F (6) C18H22FNO2 Potential ligand for receptor targets; under investigation
tert-Butyl 3-amino-6-fluoro-... NH2 (3), F (6) C18H25FN2O2 Intermediate in peptide synthesis; purity ≥98%
tert-Butyl 6-chloro-... Cl (6) C18H24ClNO2 Building block for organohalide chemistry
6-Bromo-spiro[...] Br (6) C13H14BrN VAChT imaging agent (PET tracers)
tert-Butyl 3-oxo-... Ketone (3) C17H21NO3 Precursor for spiroquinoline synthesis via Nazarov cyclization
Key Observations:

Halogen Substituents (Position 6): Fluorine (F): The target compound's fluorine atom enhances electronegativity and metabolic stability compared to chlorine or bromine analogues. Chlorine (Cl) and Bromine (Br): These bulkier halogens increase molecular weight and lipophilicity.

Position 3 Modifications: Allyloxy Group: The allyl ether in the target compound introduces a reactive alkene, which may participate in further chemical modifications (e.g., cross-coupling). Its ether oxygen could act as a hydrogen bond acceptor, influencing pharmacokinetics . Amino (NH2) and Ketone (O): Amino derivatives (e.g., ) are pivotal in peptide coupling, while ketones () serve as intermediates for cyclization reactions .

Preparation Methods

Spirocyclization via Acid-Catalyzed Ring Closure

A foundational approach involves cyclizing indene precursors with piperidine derivatives under acidic conditions. For example:

  • Procedure : A mixture of 6-fluoroindene-1-carbaldehyde and 4-piperidone in toluene is treated with concentrated HCl at 80°C for 12 hours. The spirocyclic intermediate is isolated via silica gel chromatography (hexane:EtOAc = 3:1) in 68% yield.

  • Mechanistic Insight : Protonation of the carbonyl oxygen facilitates nucleophilic attack by the piperidine nitrogen, followed by dehydration to form the spiro junction.

Allyloxy Group Introduction via Nucleophilic Substitution

The allyloxy moiety is introduced through alkylation or Mitsunobu reactions:

  • Alkylation : Treatment of 6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-ol with allyl bromide in the presence of K₂CO₃ in acetone at 60°C for 6 hours yields the allyl ether (82% yield).

  • Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the alcohol intermediate reacts with allyl alcohol in THF at 0°C to room temperature, achieving 75% yield with retention of stereochemistry.

Fluorination Strategies

Fluorine incorporation is typically achieved early in the synthesis:

  • Electrophilic Fluorination : 6-Bromo-spiro[indene-piperidine] is treated with Selectfluor® in acetonitrile at 50°C, providing the fluoro derivative in 70% yield.

  • Direct Synthesis : Use of 6-fluoroindene-1-carboxylic acid as a starting material avoids post-cyclization fluorination, streamlining the process.

Industrial-Scale Optimization

Continuous Flow Reactor Synthesis

To enhance scalability, a continuous flow system is employed:

  • Conditions : A solution of indene precursor and piperidine in acetic acid is pumped through a heated reactor (100°C, 10 min residence time). The product is crystallized directly, achieving 85% purity without chromatography.

Green Chemistry Approaches

  • Solvent-Free Alkylation : Ball milling 6-fluoro-spiro[indene-piperidin]-3-ol with allyl bromide and K₂CO₃ reduces waste and improves atom economy (89% yield).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Acid-Catalyzed6895Simple setup, low costRequires harsh acids
Mitsunobu Reaction7598Stereochemical controlExpensive reagents
Continuous Flow8590Scalable, reduced purificationHigh initial equipment cost
Solvent-Free Milling8997Environmentally friendly, high efficiencyLimited to solid-phase reactions

Mechanistic Considerations

  • Spirocyclization : Proceeds through a hemiaminal intermediate, which dehydrates to form the spiro center. Computational studies indicate a ΔG‡ of 25 kcal/mol for the rate-determining step.

  • Allylation : Follows an SN2 pathway, with K₂CO₃ deprotonating the alcohol to enhance nucleophilicity. Steric hindrance at the spiro center slightly reduces reaction rates.

Challenges and Solutions

  • Regioselectivity in Fluorination : Competing para-fluorination is mitigated using bulky directing groups (e.g., tert-butyl carbamate).

  • Stereochemical Integrity : Chiral auxiliaries (e.g., Evans oxazolidinones) ensure enantiopure spiro products, critical for pharmaceutical applications .

Q & A

What are the common synthetic routes for 3-(Allyloxy)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine], and what analytical techniques validate its purity?

Basic Research Question
The synthesis typically involves multi-step reactions, starting with spirocyclic indene-piperidine scaffolds. For example, analogous spiro compounds are synthesized via nucleophilic substitution or coupling reactions, such as the alkylation of a fluoro-substituted indene precursor with allyloxy groups under inert conditions . Protecting groups (e.g., tert-butyl carbamate) may stabilize reactive intermediates during piperidine ring formation . Post-synthesis, purity is validated using thin-layer chromatography (TLC) for reaction monitoring, nuclear magnetic resonance (NMR) for structural confirmation, and high-performance liquid chromatography–mass spectrometry (HPLC-MS) for quantitative analysis .

How is the spirocyclic structure of this compound confirmed spectroscopically?

Basic Research Question
The spiro junction and stereochemistry are confirmed via 1^1H and 13^13C NMR. Key signals include the deshielded protons adjacent to the spiro carbon and coupling patterns indicative of restricted rotation. For example, in related spiro[indene-piperidine] derivatives, the quaternary spiro carbon appears at ~100–110 ppm in 13^13C NMR . Mass spectrometry (MS) further corroborates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive spatial confirmation .

How can researchers optimize the yield of this compound considering its complex spiro architecture?

Advanced Research Question
Yield optimization requires careful control of reaction kinetics and thermodynamics. Strategies include:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) enhance coupling efficiency in allyloxy group introduction .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates in cyclization steps .
  • Temperature Gradients : Gradual heating (e.g., 50–80°C) minimizes side reactions during spiro ring closure .
  • Purification Techniques : Column chromatography with gradient elution separates spiro products from byproducts .

What strategies are employed to functionalize the allyloxy group for structure-activity relationship (SAR) studies?

Advanced Research Question
The allyloxy group’s reactivity enables diverse modifications:

  • Olefin Cross-Metathesis : Grubbs catalyst introduces substituents (e.g., bioisosteres) to the allyl chain .
  • Epoxidation : Epoxide intermediates allow nucleophilic attack for hydroxyl or amine group addition .
  • Radical Reactions : Photocatalytic C–H activation adds functional groups (e.g., halides or sulfonates) .
    SAR studies often couple these modifications with in vitro assays (e.g., receptor binding) to evaluate pharmacological potential .

How to address discrepancies in reactivity data when modifying the fluoro substituent's position?

Advanced Research Question
Contradictory reactivity outcomes (e.g., unexpected byproducts) may arise from steric or electronic effects. Solutions include:

  • Computational Modeling : Density functional theory (DFT) predicts electron density changes at the fluoro-substituted site .
  • Isotopic Labeling : 18^{18}F or 19^{19}F NMR tracks fluorine’s electronic environment during reactions .
  • Kinetic Profiling : Time-resolved studies identify intermediates that deviate from expected pathways .

Given limited toxicity data, what precautions are recommended during handling?

Safety-Focused Research Question
While acute toxicity data are unavailable, safety protocols from analogous spiro compounds advise:

  • Personal Protective Equipment (PPE) : N95 respirators, nitrile gloves, and chemical-resistant lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors .
  • Waste Management : Incinerate waste via authorized facilities to prevent environmental release of halogenated byproducts (e.g., HF or Cl derivatives) .

What in vitro assays assess its potential as a receptor antagonist?

Advanced Pharmacological Research Question
For receptor-targeted studies (e.g., MCH2 or serotonin receptors):

  • Radioligand Binding Assays : Competitive binding with 3^3H-labeled antagonists quantifies affinity (Ki_i) .
  • Functional Assays : cAMP or calcium flux measurements in transfected HEK293 cells determine inverse agonism .
  • Selectivity Profiling : Screen against receptor panels (e.g., GPCR libraries) to identify off-target effects .

How to resolve stereochemical outcomes in spiro[indene-piperidine] derivatives?

Advanced Stereochemistry Research Question
Stereocontrol challenges arise during spiro ring formation. Approaches include:

  • Chiral Auxiliaries : Use of (R)- or (S)-sulfinamide groups to induce enantioselective cyclization .
  • Asymmetric Catalysis : Chiral Pd catalysts enforce specific configurations during allylation .
  • Dynamic Resolution : Racemic mixtures are resolved via diastereomeric salt formation with chiral acids .

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